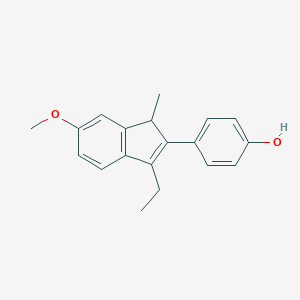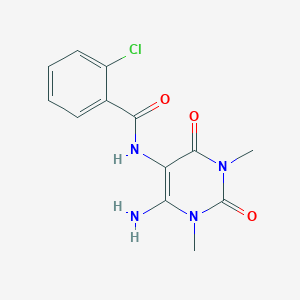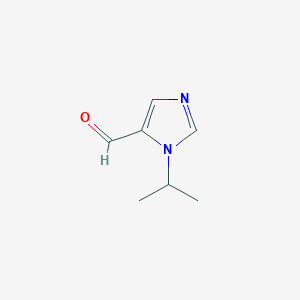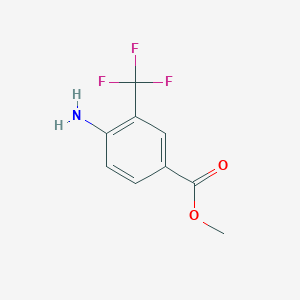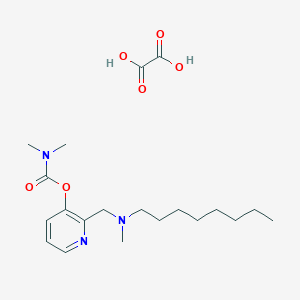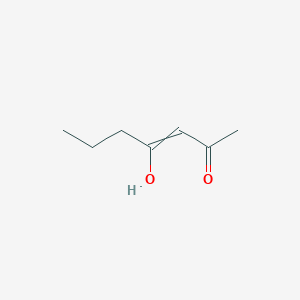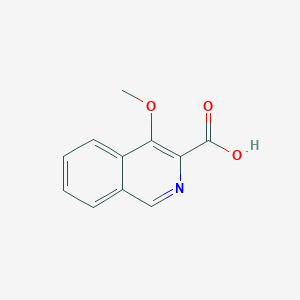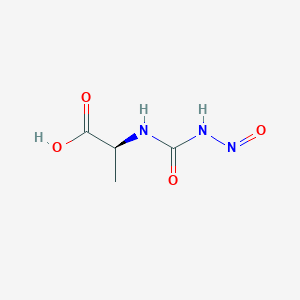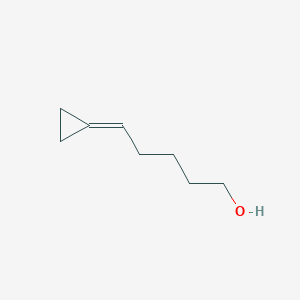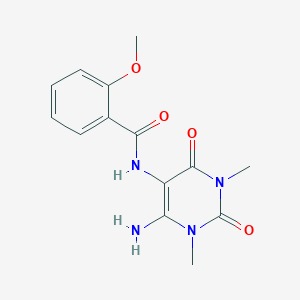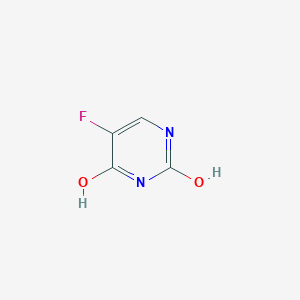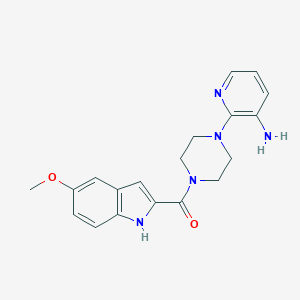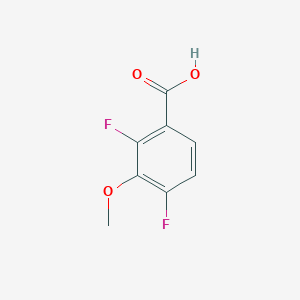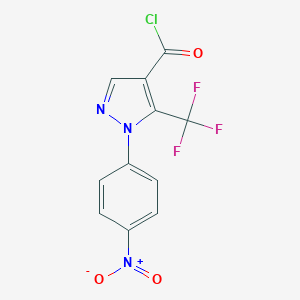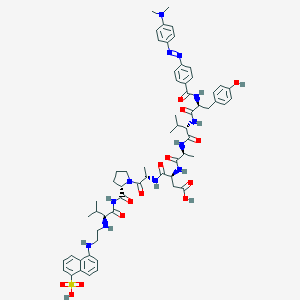
Dabcyl-ice-edans
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of peptides and depsipeptides incorporating the EDANS/DABCYL pair is typically performed on a solid phase, utilizing standard methods and commercially available amino acid derivatives. Taliani, Bianchi, and Pessi (2004) describe a flexible synthetic scheme that allows for the incorporation of EDANS and DABCYL into any position within the peptide sequence. This approach is not only applicable to peptides but also to the synthesis of EDANS/DABCYL-derivatized depsipeptides, broadening the scope of potential biochemical applications (Taliani, Bianchi, & Pessi, 2004).
Applications De Recherche Scientifique
1. Fluorescence Resonance Energy Transfer (FRET) Assays
- Application Summary: Dabcyl-ice-edans is used as a donor-acceptor pair in FRET assays, which are sensitive techniques for monitoring biochemical events . The excellent spectral overlap between the fluorescence emission of Edans and the absorption of Dabcyl results in efficient energy transfer .
- Methods of Application: The quenching mechanism was studied using the Stern–Volmer plot, confirming that this FRET pair was involved in a dynamic quenching process .
- Results: This pair has been successfully applied to fluorescence-based assays of HIV-1 protease, human neutrophil elastase, human cytomegalovirus protease, and hepatitis C virus protease .
2. Botulinum Neurotoxin Detection
- Application Summary: A FRET assay based on Dabcyl-ice-edans was developed for the detection of Botulinum Neurotoxin Serotype B .
- Methods of Application: The assay uses a vesicle-associated membrane protein 2 (VAMP2) based FRET peptide, with FRET dyes (EDAN and Dabcyl) labelled at position 76 and 85 .
- Results: The detection sensitivity is about 20 pM of Botulinum Neurotoxin Serotype B with 2 hours incubation .
3. Cellular Uptake of Cell-Penetrating Peptides
- Application Summary: The attachment of Dabcyl group increases the cellular uptake of cell-penetrating peptides .
- Methods of Application: The study involved observing the effects of attaching a Dabcyl group to cell-penetrating peptides .
- Results: The modified hexaarginine may enter into cells more effectively than octaarginine, and showed diffuse distribution besides vesicular transport already at low concentration .
4. Detection of HIV-1 Protease
- Application Summary: Dabcyl-ice-edans has been successfully applied to fluorescence-based assays of HIV-1 protease .
- Methods of Application: The study involved the use of a FRET strategy incorporating the Dabcyl-ice-edans pair .
- Results: The results indicate that the pair Edans/Dabcyl is involved in a dynamic quenching process .
5. Detection of Human Cytomegalovirus Protease
- Application Summary: Dabcyl-ice-edans has been used in fluorescence-based assays of human cytomegalovirus protease .
- Methods of Application: The study involved the use of a FRET strategy incorporating the Dabcyl-ice-edans pair .
- Results: The results indicate that the pair Edans/Dabcyl is involved in a dynamic quenching process .
6. Caspase-1 Activity Quantification
- Application Summary: Dabcyl-ice-edans is a fluorogenic substrate for caspase-1 . Upon enzymatic cleavage by caspase-1, EDANS is separated from the Dabcyl quencher and can be used to quantify caspase-1 activity .
- Methods of Application: The study involved observing the effects of enzymatic cleavage by caspase-1 on Dabcyl-ice-edans .
- Results: EDANS displays excitation/emission maxima of 340/485 nm, respectively .
7. High Throughput Screening of LC/B Inhibitor
- Application Summary: Dabcyl-ice-edans has been used in a FRET assay for high throughput screening of LC/B inhibitor .
- Methods of Application: The study involved the use of a vesicle-associated membrane protein 2 (VAMP2) based FRET assay .
- Results: The FRET peptide, designated as FVP-B, was specific to LC/B, with a detection sensitivity as low as ∼20 pM in 2 hours .
8. Monitoring Biochemical Events
- Application Summary: Dabcyl-ice-edans is used in FRET, one of the most sensitive techniques for monitoring biochemical events .
- Methods of Application: The study involved the use of a FRET strategy incorporating the Dabcyl-ice-edans pair .
- Results: The results indicate that the pair Edans/Dabcyl is involved in a dynamic quenching process .
9. Enzyme Assays
Orientations Futures
Future directions for the use of Dabcyl-ice-edans could involve its application in monitoring biochemical events. For instance, one study discusses the potential of using FRET-based techniques to monitor Granzyme B activity in a controlled release system of immunostimulating drugs applied in the treatment of colorectal cancer .
Propriétés
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-oxo-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H76N12O14S/c1-34(2)52(59(82)63-30-29-62-46-14-9-13-45-44(46)12-10-16-50(45)88(85,86)87)69-58(81)49-15-11-31-73(49)61(84)37(6)65-56(79)48(33-51(75)76)66-54(77)36(5)64-60(83)53(35(3)4)68-57(80)47(32-38-17-27-43(74)28-18-38)67-55(78)39-19-21-40(22-20-39)70-71-41-23-25-42(26-24-41)72(7)8/h9-10,12-14,16-28,34-37,47-49,52-53,62,74H,11,15,29-33H2,1-8H3,(H,63,82)(H,64,83)(H,65,79)(H,66,77)(H,67,78)(H,68,80)(H,69,81)(H,75,76)(H,85,86,87)/t36-,37-,47-,48-,49-,52-,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOSFUAACNZZDI-BSNYRHCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H76N12O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1233.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dabcyl-YVADAPV-EDANS | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



